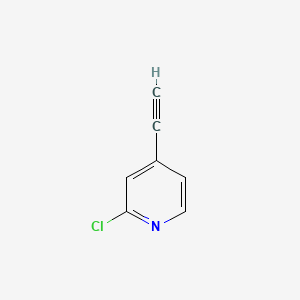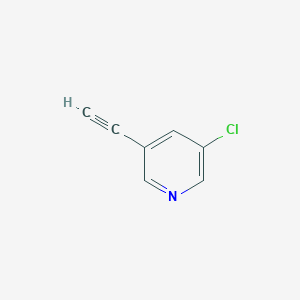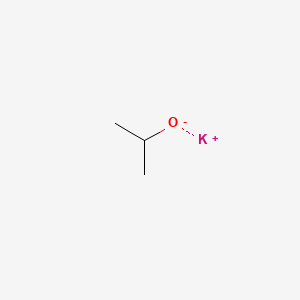
1,2-Bis(trimethoxysilyl)decane
Overview
Description
1,2-Bis(trimethoxysilyl)decane is a dipodal silane compound with the molecular formula C₁₆H₃₈O₆Si₂. It is characterized by having two silicon atoms that can covalently bond to surfaces, making it a valuable tool for surface modification. This compound is known for its ability to enhance the durability of surface coatings, adhesive primers, and composites, especially in aqueous and aggressive environments .
Mechanism of Action
Target of Action
The primary target of 1,2-Bis(trimethoxysilyl)decane is the surface of various substrates . This compound is a type of dipodal silane, which has two silicon atoms that can covalently bond to a surface . This unique structure allows this compound to maintain the integrity of surface coatings, adhesive primers, and composites in aqueous and aggressive environments .
Mode of Action
This compound interacts with its targets by forming six Si-O bonds to the substrate . This is a distinctive advantage over conventional silanes, which can only form three Si-O bonds . The increased crosslink density of the interphase and the inherent resistance to hydrolysis contribute to the improved durability of this compound .
Biochemical Pathways
The action of this compound affects the pathway of surface modification . By forming a higher number of bonds with the substrate, it increases the crosslink density of the interphase . This results in enhanced hydrolytic stability, which impacts the product’s shelf life, substrate bonding, and mechanical properties .
Pharmacokinetics
Methanol is known to have a chronic effect on the central nervous system .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of surface properties. It improves the ‘wet’ durability of surface coatings, adhesive primers, and composites . Furthermore, it is associated with an increased crosslink density of the interphase, providing further resistance to hydrolysis .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, in strongly acidic and brine environments, this compound demonstrates improved resistance to hydrolysis compared to conventional silane coupling agents . Additionally, the presence of water triggers the liberation of methanol from this compound .
Preparation Methods
1,2-Bis(trimethoxysilyl)decane can be synthesized through a process involving the reaction of an organic halide or alkene with a hydridochlorosilane in the presence of a quaternary phosphonium salt catalyst. This reaction is typically carried out under controlled heat to effect a dehydrohalogenative coupling reaction and/or a hydrosilylation reaction . The process can be conducted in a plug flow reactor or a continuous stirred tank reactor, and it may produce novel silylated compounds, including this compound .
Chemical Reactions Analysis
1,2-Bis(trimethoxysilyl)decane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of moisture, this compound hydrolyzes to form methanol and silanol groups.
Oxidation and Reduction: While specific oxidation and reduction reactions are not commonly reported, the compound’s stability in various environments suggests it can resist oxidative degradation.
Common reagents used in these reactions include water for hydrolysis and various catalysts for condensation reactions. The major products formed are siloxane bonds, which contribute to the compound’s effectiveness in surface modification .
Scientific Research Applications
1,2-Bis(trimethoxysilyl)decane has a wide range of scientific research applications:
Surface Modification: It is used to improve the durability and hydrophobicity of surface coatings, making it valuable in industries such as construction, transportation, and medical devices.
Nanotechnology: The compound is employed in the fabrication of luminescent molecular thermometers and other nanomaterials.
Adhesive Primers: Its ability to form strong bonds with both organic and inorganic materials makes it an excellent adhesive primer for metals and other substrates.
Environmental Science: It is used in the stabilization of silica nanoparticles in aqueous media, which is crucial for applications in environmental science and nanomedicine.
Comparison with Similar Compounds
1,2-Bis(trimethoxysilyl)decane is unique among silane coupling agents due to its dipodal structure, which allows for the formation of six Si-O bonds compared to the three formed by conventional silanes. This results in significantly improved durability and resistance to hydrolysis . Similar compounds include:
1,1,1,3,3-Pentamethoxy-1,3-disilaundecane: Another dipodal silane with different alkyl chain lengths and functionalities.
1,10-Bis(trimethoxysilyl)decane: Similar in structure but with silicon atoms located at different positions on the alkyl chain.
These compounds share similar applications but differ in their specific structural properties and resultant performance characteristics.
Properties
IUPAC Name |
trimethoxy(1-trimethoxysilyldecan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38O6Si2/c1-8-9-10-11-12-13-14-16(24(20-5,21-6)22-7)15-23(17-2,18-3)19-4/h16H,8-15H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBPMOQUHWCSGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C[Si](OC)(OC)OC)[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635179 | |
| Record name | 3,3,6,6-Tetramethoxy-4-octyl-2,7-dioxa-3,6-disilaoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832079-33-1 | |
| Record name | 3,3,6,6-Tetramethoxy-4-octyl-2,7-dioxa-3,6-disilaoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(trimethoxysilyl)decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


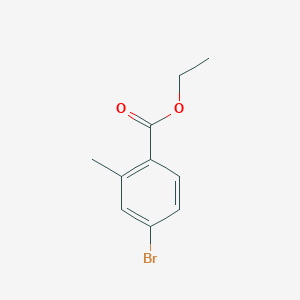
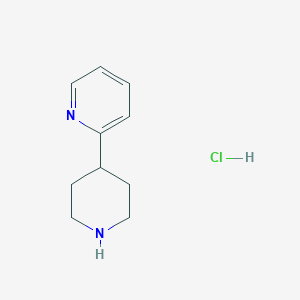
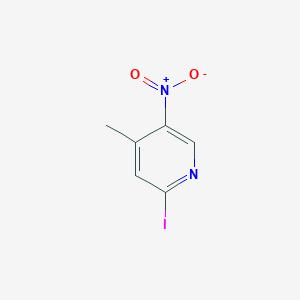
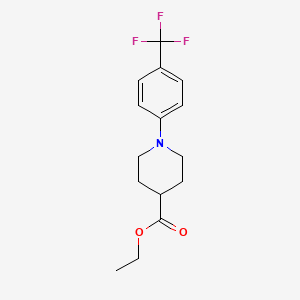
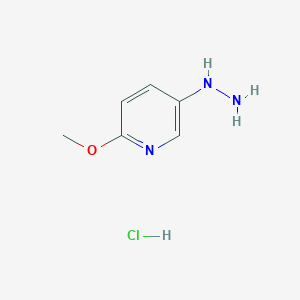
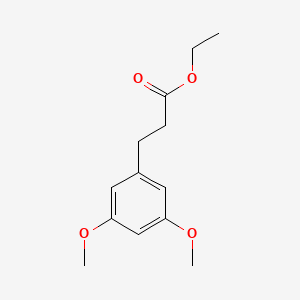
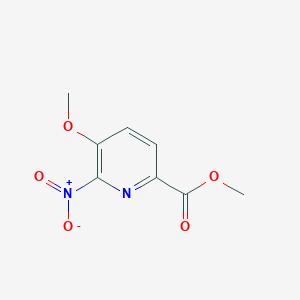
![Furo[2,3-c]pyridin-7-amine](/img/structure/B1592579.png)


